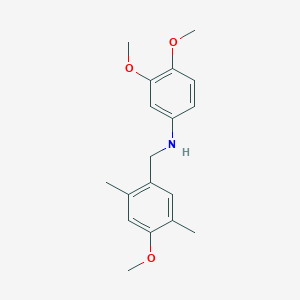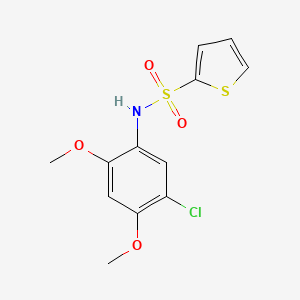![molecular formula C14H13N3O2 B5855026 3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5855026.png)
3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide, also known as MRS2395, is a selective P2Y1 receptor antagonist. P2Y1 receptors are a type of purinergic receptor, which are involved in various physiological processes, including platelet aggregation, vascular tone regulation, and neurotransmission. MRS2395 has been extensively studied for its potential therapeutic applications, particularly in cardiovascular diseases and neurological disorders.
Wirkmechanismus
3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide acts as a selective antagonist of P2Y1 receptors, which are involved in the regulation of intracellular calcium and platelet aggregation. By blocking these receptors, this compound inhibits platelet activation and reduces thrombus formation, as well as reducing inflammation and improving cognitive function in neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including inhibition of platelet aggregation, reduction of thrombus formation, and improvement of cognitive function. It has also been shown to reduce inflammation and oxidative stress in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide in lab experiments include its high selectivity for P2Y1 receptors, which allows for specific targeting of these receptors without affecting other purinergic receptors. However, its limitations include its relatively low potency and the need for high concentrations to achieve significant effects, as well as the potential for off-target effects at higher concentrations.
Zukünftige Richtungen
There are several future directions for research on 3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide, including the development of more potent and selective P2Y1 receptor antagonists, as well as the investigation of its potential therapeutic applications in other fields of medicine, such as cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound in various physiological processes, as well as its potential side effects and toxicity in vivo.
Synthesemethoden
The synthesis of 3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide involves several steps, including the reaction of 3-methylbenzenecarboximidamide with 3-pyridinecarboxylic acid, followed by the addition of oxalyl chloride and triethylamine. The resulting intermediate is then reacted with hydroxylamine hydrochloride and sodium hydroxide to form the final product.
Wissenschaftliche Forschungsanwendungen
3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide has been studied for its potential therapeutic applications in various fields of medicine. In cardiovascular diseases, it has been shown to inhibit platelet aggregation and reduce thrombus formation, making it a potential treatment for conditions such as myocardial infarction and stroke. In neurological disorders, this compound has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and multiple sclerosis.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-10-4-2-5-11(8-10)13(15)17-19-14(18)12-6-3-7-16-9-12/h2-9H,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCARLZYJBQFBOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)C2=CN=CC=C2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5854948.png)


![3-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5854965.png)


![4-methoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854984.png)
![ethyl 5-(aminocarbonyl)-2-[(cyclohexylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5854989.png)

![N-(7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B5855006.png)
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N,4-trimethylbenzenesulfonamide](/img/structure/B5855008.png)
![1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5855017.png)

![2-isopropyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5855034.png)